![molecular formula C20H20N2O4S B14717671 Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate CAS No. 6901-50-4](/img/structure/B14717671.png)
Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 2-ethoxybenzaldehyde in the presence of a base to form the intermediate product. This intermediate then undergoes cyclization with elemental sulfur and a suitable amine to form the thiophene ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: The compound is used as a building block in the synthesis of more complex molecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and biological activities.
Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate: Contains a furan ring instead of a thiophene ring, which may affect its reactivity and applications.
Properties
CAS No. |
6901-50-4 |
|---|---|
Molecular Formula |
C20H20N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-16-9-7-6-8-14(16)10-11-17(23)22-19-15(12-21)13(3)18(27-19)20(24)26-5-2/h6-11H,4-5H2,1-3H3,(H,22,23) |
InChI Key |
IJNSCHINSGVUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


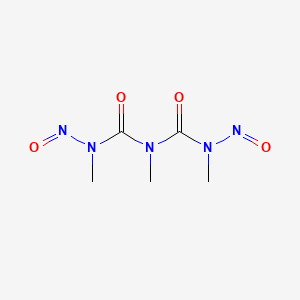
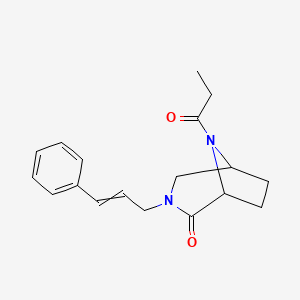
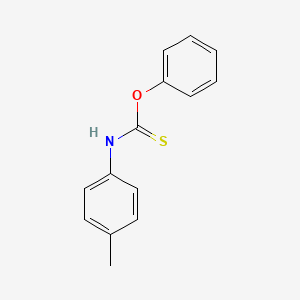


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

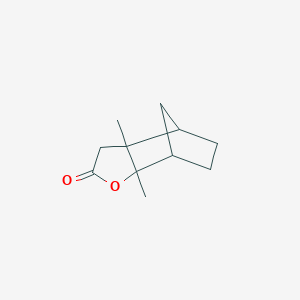
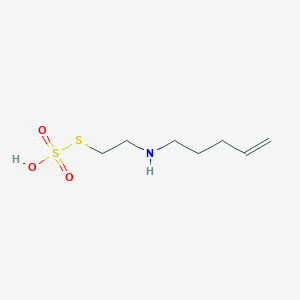

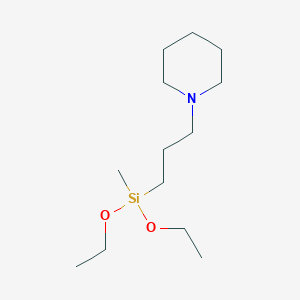
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)

